6-Methoxy-4-methylquinoline - 41037-26-7

6-Methoxy-4-methylquinoline

Catalog Number: EVT-458427
CAS Number: 41037-26-7
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Methoxy-4-methylquinoline derivatives, specifically those with an 8-amino group, represent a significant class of compounds within the broader field of quinoline chemistry. These derivatives, often referred to as lepidines, have garnered considerable attention in the realm of scientific research due to their diverse biological activities. Primarily, their potential as antiparasitic agents has been a focal point of investigation [ [] ].

Synthesis Analysis
  • Classic 8-Aminoquinoline Synthesis: This method utilizes readily available starting materials, such as p-toluidine and diethyl ethoxymethylenemalonate, to construct the quinoline core structure [ [] ]. Subsequent modifications at the 8-amino position allow for the introduction of various side chains, often crucial for enhancing biological activity.

  • Alternative Strategies: Researchers have also explored alternative synthetic pathways involving different starting materials and reaction conditions [ [], [] ]. For instance, the reaction of N-pyridinyliden-p-toluidines with allyl magnesium bromide can yield 4-N-p-methylphenylamino-4-pyridyl-l-butenes. These intermediates can be further cyclized and aromatized to afford 6-Methoxy-4-methylquinoline derivatives [ [] ].

Molecular Structure Analysis
  • Structure-Activity Relationship (SAR): Studies have demonstrated that the nature and length of the side chain at the 8-amino position greatly impact the antiparasitic activity of these compounds [ [], [], [] ]. For example, an increase in the length of the alkyl chain generally enhances the activity against Leishmania donovani [ [] ].

  • Stereochemistry: The presence of chiral centers in some derivatives introduces the aspect of stereochemistry, with different enantiomers exhibiting varying degrees of biological activity [ [] ].

Chemical Reactions Analysis
  • Side Chain Modifications: The 8-amino group can be readily functionalized to introduce a wide array of substituents, including alkyl chains, aryl groups, and heterocycles [ [], [], [] ]. These modifications are crucial for optimizing the desired biological activity and pharmacokinetic properties.

  • Oxidation and Reduction: The quinoline ring system is susceptible to both oxidation and reduction reactions, allowing for the preparation of quinolinequinones and tetrahydroquinolines, respectively [ [], [] ]. These transformations can alter the electronic properties and overall structure of the molecules, influencing their interactions with biological targets.

  • Selenium Dioxide Oxidation: This reaction enables the conversion of the methyl group at position 4 to a carbonyl group, providing a handle for further functionalization and the synthesis of more complex heterocyclic systems [ [], [] ].

Mechanism of Action
  • Inhibition of Parasitic Enzymes: These compounds are believed to interfere with crucial enzymatic pathways within the parasite, ultimately leading to its demise. While the specific enzymes targeted remain unclear, this interference likely contributes to their observed antiparasitic effects [ [] ].

  • Interaction with DNA: The planar, aromatic quinoline ring system suggests the possibility of intercalation into parasitic DNA, disrupting essential processes like replication and transcription [ [] ].

  • Disruption of Redox Homeostasis: 8-aminoquinolines are known to undergo redox cycling, leading to the generation of reactive oxygen species within parasites [ [] ]. This disruption of redox balance can cause oxidative stress and damage vital cellular components, contributing to their antiparasitic activity.

Applications
  • Antimalarial Agents: Analogues of primaquine, a well-known antimalarial drug, incorporating the 6-Methoxy-4-methylquinoline scaffold have been synthesized and evaluated for their activity against Plasmodium species [ [], [], [] ]. These studies highlight the potential of these compounds for treating malaria.

  • Antileishmanial Agents: Several derivatives, notably WR 6026 (8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline), have shown promising activity against Leishmania donovani, the causative agent of visceral leishmaniasis [ [], [], [], [], [] ].

  • Antitrypanosomal Agents: Research has investigated the efficacy of 6-Methoxy-4-methylquinoline derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease [ [] ]. This area requires further exploration to develop more potent and selective agents.

  • Antibabesial Agents: Certain derivatives have demonstrated activity against Babesia microti, a parasite causing babesiosis, warranting further investigation for their potential as antibabesial therapeutics [ [] ].

8-Amino-6-methoxy-4-methylquinoline

  • Compound Description: This compound serves as the core structure for a class of compounds known as lepidines, which have shown significant activity against Leishmania donovani. []

8-(7-Isopropylaminoheptylamino)-6-methoxy-4-methylquinoline

  • Compound Description: This lepidine derivative demonstrated remarkable activity against Leishmania donovani in a hamster model, exhibiting 138 times greater effectiveness than the standard drug meglumine antimoniate. []

8-[(1-Alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines

  • Compound Description: This series of compounds represents primaquine analogs designed for antimalarial activity. Among them, 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline (2a) displayed notable activity against Plasmodium berghei in mice and excellent causal prophylactic activity against Plasmodium cynomolgi in rhesus monkeys at low doses. []

8-[[6-(Diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline (WR 6026)

  • Compound Description: WR 6026 exhibited potent activity against both Leishmania donovani [, , ] and Trypanosoma cruzi. [] It showed remarkable efficacy in treating visceral leishmaniasis, being 700 times more effective than the standard drug meglumine antimoniate when administered orally. [, ] WR 6026 also displayed promising results in treating Babesia microti infections in hamsters, leading to clearance of patent parasitemia. []

2,4-Disubstituted 8-aminoquinoline Analogues

  • Compound Description: These analogs, featuring substitutions at the 2- and 4-positions of the quinoline ring, were investigated for their antiparasitic properties. Among them, 8-[[6-(Diethylamino)hexyl]amino]-2-ethyl-6-methoxy-4-methylquinoline (8a) exhibited significant activity against Leishmania donovani. []

2-Ethyl-4-methylprimaquine (7a)

  • Compound Description: This 2,4-disubstituted primaquine analog displayed comparable activity to primaquine against Plasmodium cynomolgi in rhesus monkeys. []

    4-[[6-(Diethylamino)hexyl]amino]-2-methoxy-9-methylacridine (2d)

      8-[(4-Amino-1-methylbutyl)amino]-5-[3,4-dichlorophenoxy]-6-methoxy-4-methylquinoline (NPC1161)

      • Compound Description: This 8-aminoquinoline derivative, specifically its (R)-(−) enantiomer (NPC1161B), exhibits promising potential for malaria radical cure, treatment of visceral leishmaniasis, and pneumocystis pneumonia infections. []

      Properties

      CAS Number

      41037-26-7

      Product Name

      6-Methoxy-4-methylquinoline

      IUPAC Name

      6-methoxy-4-methylquinoline

      Molecular Formula

      C11H11NO

      Molecular Weight

      173.21 g/mol

      InChI

      InChI=1S/C11H11NO/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11/h3-7H,1-2H3

      InChI Key

      MBVGYFIYXWVPQY-UHFFFAOYSA-N

      SMILES

      CC1=C2C=C(C=CC2=NC=C1)OC

      Canonical SMILES

      CC1=C2C=C(C=CC2=NC=C1)OC

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.